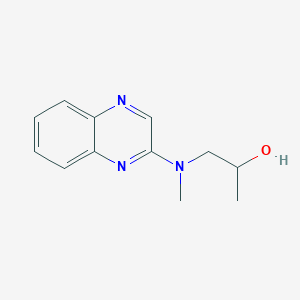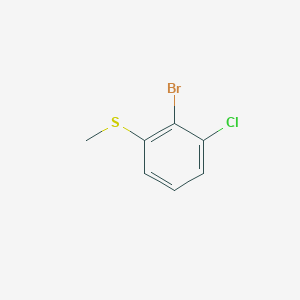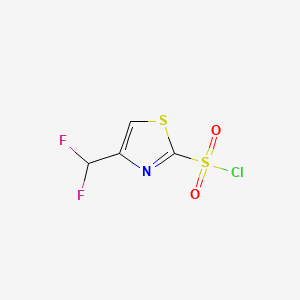![molecular formula C32H14 B14893626 2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B14893626.png)
2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple ethynyl groups attached to a benzenoanthracene core, making it a valuable building block for the synthesis of advanced materials.
Méthodes De Préparation
The synthesis of 2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene involves several steps. One notable method includes the solid-state explosion of organic single crystals containing primer molecules. This process is realized by the Bergman reaction (cycloaromatization) of three enediyne groups on the compound, which triggers an explosive reaction and quickly changes to a three-dimensional porous material without the presence of solvents or catalysts . This method yields products of high purity, eliminating the need for post-treatment purification.
Analyse Des Réactions Chimiques
2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The ethynyl groups can undergo substitution reactions with suitable reagents, resulting in the formation of substituted derivatives.
Cycloaromatization: The Bergman reaction is a notable reaction where the enediyne groups undergo cycloaromatization, leading to the formation of a three-dimensional porous network.
Applications De Recherche Scientifique
2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of advanced materials, including porous organic networks and metal-organic frameworks.
Biology: The compound’s unique structure makes it a potential candidate for biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential use in medical applications, including drug delivery systems and diagnostic tools.
Industry: The compound’s high surface area and stability make it suitable for industrial applications, such as catalytic supports, gas capture and storage, and energy conversion and storage
Mécanisme D'action
The mechanism of action of 2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene involves the cycloaromatization of its enediyne groups. This reaction is triggered by an abrupt change in lattice energy induced by the release of primer molecules in the crystal lattice. The explosive reaction results in the formation of a three-dimensional porous network, which can be studied using single-crystal X-ray diffraction and differential scanning calorimetry .
Comparaison Avec Des Composés Similaires
2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene can be compared with other similar compounds, such as:
2,3,6,7,14,15-Hexabromo-9,10-dihydro-9,10-[1,2]benzenoanthracene: This compound contains bromine atoms instead of ethynyl groups and is used as an impurity standard and reference substance.
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaamine hexahydrochloride: This compound contains amine groups and is used in various chemical applications.
The uniqueness of this compound lies in its ability to undergo explosive cycloaromatization reactions, leading to the formation of high-purity porous materials without the need for solvents or catalysts.
Propriétés
Formule moléculaire |
C32H14 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
4,5,11,12,17,18-hexaethynylpentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene |
InChI |
InChI=1S/C32H14/c1-7-19-13-25-26(14-20(19)8-2)32-29-17-23(11-5)21(9-3)15-27(29)31(25)28-16-22(10-4)24(12-6)18-30(28)32/h1-6,13-18,31-32H |
Clé InChI |
JABADJSQJSAHCS-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC2=C(C=C1C#C)C3C4=C(C2C5=C3C=C(C(=C5)C#C)C#C)C=C(C(=C4)C#C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


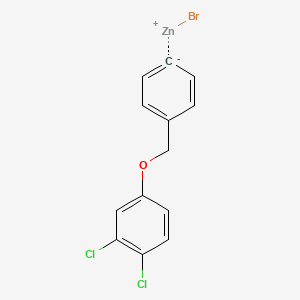
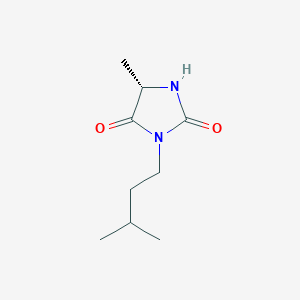

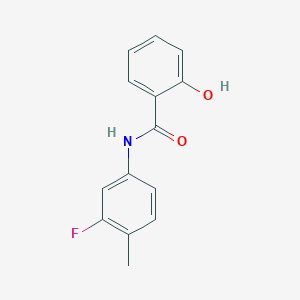
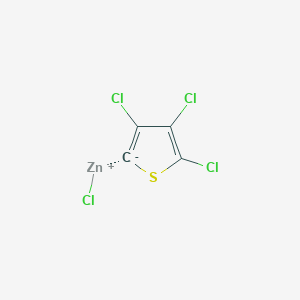
![6-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893602.png)
![Methyl 3-[(dimethyl-1,2-oxazol-4-yl)formamido]propanoate](/img/structure/B14893605.png)
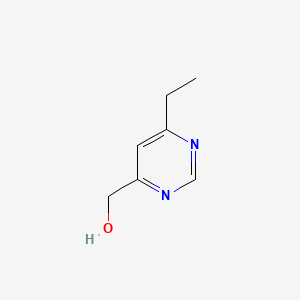
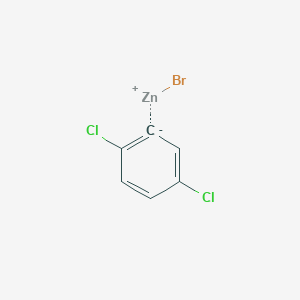
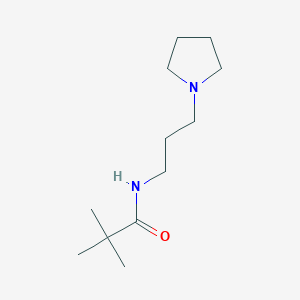
![3-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893629.png)
